molecular formula C8H6F3NO4S B13562443 4-Sulfamoyl-2-(trifluoromethyl)benzoic acid

4-Sulfamoyl-2-(trifluoromethyl)benzoic acid

Cat. No.: B13562443
M. Wt: 269.20 g/mol
InChI Key: RPUAQUWUZWDMDO-UHFFFAOYSA-N
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Description

4-Sulfamoyl-2-(trifluoromethyl)benzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a sulfonamide group and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfamoyl-2-(trifluoromethyl)benzoic acid typically involves the introduction of the sulfonamide and trifluoromethyl groups onto the benzoic acid core. One common method involves the sulfonation of 2-(trifluoromethyl)benzoic acid followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Sulfamoyl-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-Sulfamoyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Sulfamoyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: Similar structure but lacks the trifluoromethyl group.

    2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the sulfonamide group.

    N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds have various substituents on the sulfonamide group and exhibit different biological activities.

Uniqueness

4-Sulfamoyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the sulfonamide and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in different fields of research and industry.

Properties

Molecular Formula

C8H6F3NO4S

Molecular Weight

269.20 g/mol

IUPAC Name

4-sulfamoyl-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H6F3NO4S/c9-8(10,11)6-3-4(17(12,15)16)1-2-5(6)7(13)14/h1-3H,(H,13,14)(H2,12,15,16)

InChI Key

RPUAQUWUZWDMDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)C(=O)O

Origin of Product

United States

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